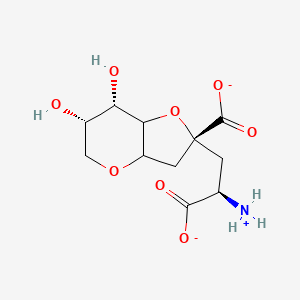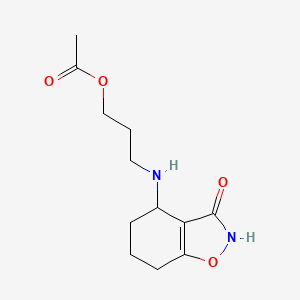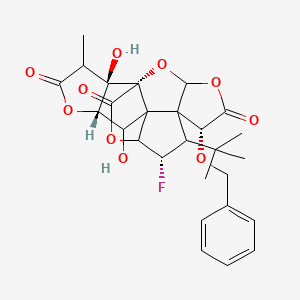
2,4-Epi-neodysiherbaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-epi-neodysiherbaine is a synthetic organic compound that belongs to the class of kainate receptor antagonists. It is an epimer of neodysiherbaine, which is a natural product isolated from the marine sponge Dysidea herbacea. This compound is known for its potent neuropharmacological activity, particularly its ability to selectively antagonize kainate receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-epi-neodysiherbaine involves several steps, starting from commercially available starting materials. One of the key steps in the synthesis is the formation of the bicyclic pyranofuran core, which is achieved through a series of cyclization reactions. The synthetic route typically involves the following steps :
- Formation of the pyran ring through a cyclization reaction.
- Introduction of the furan ring via a subsequent cyclization.
- Functionalization of the bicyclic core to introduce the necessary hydroxyl and carboxyl groups.
- Epimerization at the 2,4-positions to obtain the desired this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis is likely to follow similar steps as the laboratory synthesis, with optimizations for scale-up and yield improvement. The use of automated synthesis equipment and high-throughput screening methods may also be employed to enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2,4-epi-neodysiherbaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.
Scientific Research Applications
2,4-epi-neodysiherbaine has several scientific research applications, including :
Chemistry: It is used as a model compound for studying the synthesis and reactivity of kainate receptor antagonists.
Biology: The compound is used to study the role of kainate receptors in excitatory neurotransmission and their involvement in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound can be used in the development of new pharmaceuticals targeting kainate receptors.
Mechanism of Action
2,4-epi-neodysiherbaine exerts its effects by selectively antagonizing kainate receptors, which are a subtype of ionotropic glutamate receptors. These receptors are involved in excitatory neurotransmission in the central nervous system. By binding to the kainate receptors, this compound inhibits the action of the excitatory neurotransmitter glutamate, thereby modulating synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Neodysiherbaine: The natural product from which 2,4-epi-neodysiherbaine is derived.
Dysiherbaine: Another kainate receptor antagonist isolated from the same marine sponge.
Kainic Acid: A well-known kainate receptor agonist used in neuropharmacological studies.
Domoic Acid: Another kainate receptor agonist with potent neurotoxic effects.
Uniqueness
This compound is unique in its selective antagonism of kainate receptors, which makes it a valuable tool for studying the role of these receptors in the central nervous system. Its synthetic origin also allows for the modification of its structure to develop new analogs with improved pharmacological properties .
Properties
Molecular Formula |
C11H16NO8- |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
(2R,6S,7S)-2-[(2R)-2-azaniumyl-2-carboxylatoethyl]-6,7-dihydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c12-4(9(15)16)1-11(10(17)18)2-6-8(20-11)7(14)5(13)3-19-6/h4-8,13-14H,1-3,12H2,(H,15,16)(H,17,18)/p-1/t4-,5+,6?,7+,8?,11-/m1/s1 |
InChI Key |
NRTJEXLNSCGBJU-LUHIGIFZSA-M |
Isomeric SMILES |
C1[C@@H]([C@@H](C2C(O1)C[C@](O2)(C[C@H](C(=O)[O-])[NH3+])C(=O)[O-])O)O |
Canonical SMILES |
C1C2C(C(C(CO2)O)O)OC1(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)

![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)


![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
